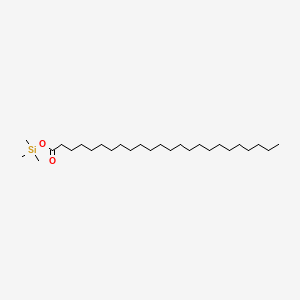
Trimethylsilyl tetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl tetracosanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a tetracosanoate moiety. This compound is part of a broader class of trimethylsilyl derivatives, which are known for their chemical inertness and large molecular volume. These properties make trimethylsilyl derivatives useful in various applications, including as protecting groups in organic synthesis and as reagents in analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl tetracosanoate can be synthesized through the reaction of tetracosanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl tetracosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Major Products Formed
Hydrolysis: Tetracosanoic acid and trimethylsilanol.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Trimethylsilyl tetracosanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of trimethylsilyl tetracosanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur without interference from other functional groups . Additionally, the trimethylsilyl group can enhance the volatility and stability of compounds, making them more amenable to analytical techniques such as gas chromatography .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl cyanide: Utilized as a cyanating agent in organic reactions.
Trimethylsilylacetylene: Employed in Sonogashira couplings as a protected alkyne.
Uniqueness
Trimethylsilyl tetracosanoate is unique due to its long-chain tetracosanoate moiety, which imparts distinct physical and chemical properties compared to other trimethylsilyl derivatives. This long-chain structure makes it particularly useful in applications requiring hydrophobicity and stability, such as in the formulation of lubricants and surfactants .
Propriétés
Numéro CAS |
74367-37-6 |
|---|---|
Formule moléculaire |
C27H56O2Si |
Poids moléculaire |
440.8 g/mol |
Nom IUPAC |
trimethylsilyl tetracosanoate |
InChI |
InChI=1S/C27H56O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-30(2,3)4/h5-26H2,1-4H3 |
Clé InChI |
MFKGSZQXHZDMAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


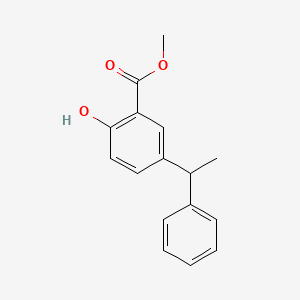
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)
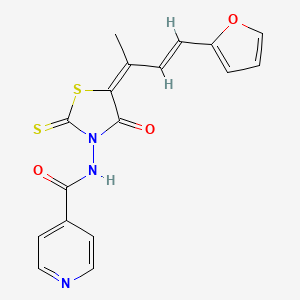
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
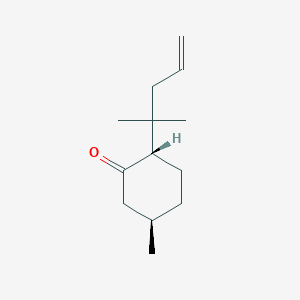
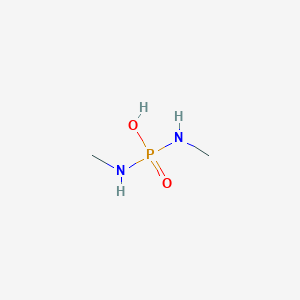
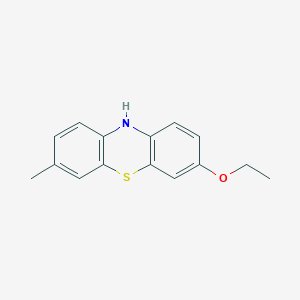
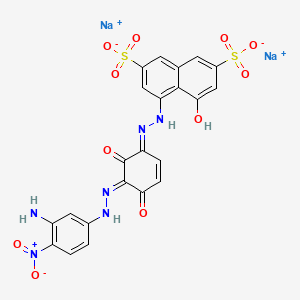

![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)


![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
